N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is a synthetic organic compound classified within the pteridine family. Pteridines are heterocyclic compounds that feature a fused pyrimidine and pyrazine ring structure. This specific compound is characterized by a pyrrolidine ring and a dimethylphenyl group attached to the pteridine core, which contributes to its unique chemical properties and potential biological activities.
This compound has been referenced in various scientific literature and patents, indicating its relevance in medicinal chemistry and pharmacology. Notably, it has been associated with research into compounds that inhibit specific receptor signaling pathways, particularly in the context of allergic responses and other immune-related conditions .
N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine falls under the category of pyrimidinediamine derivatives, which are known for their diverse biological activities, including enzyme inhibition and receptor modulation.
The synthesis of N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor progress and verify product identity.
The molecular formula for N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is , with a molecular weight of approximately 320.4 g/mol. The structure includes:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 320.4 g/mol |
InChI Key | TWYPFWJLEOMVAG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCCC4) |
N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine likely involves interaction with specific molecular targets within biological systems. This may include:
The compound is generally described as a solid at room temperature with solubility characteristics that may vary depending on solvent choice.
Key chemical properties include:
Relevant data regarding solubility and stability should be confirmed through experimental validation.
N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural features suggest it could be useful in developing new therapeutic agents targeting specific diseases related to immune response modulation or enzyme inhibition. Further studies are necessary to elucidate its full range of biological activities and therapeutic potentials.
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4